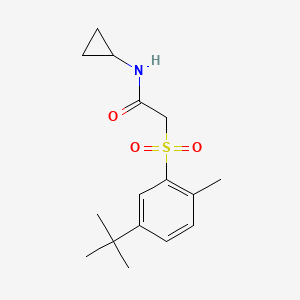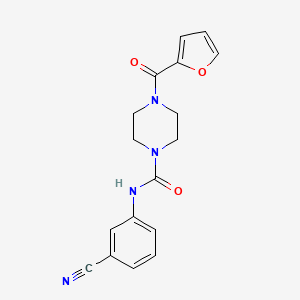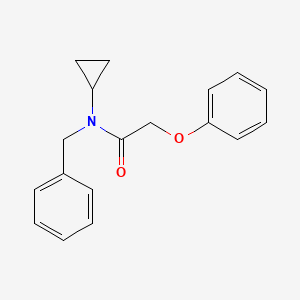
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of sulfonylureas and has been studied extensively for its ability to activate soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in various physiological processes.
Mechanism of Action
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the activation of downstream signaling pathways that result in vasodilation, inhibition of platelet aggregation, and other physiological effects.
Biochemical and Physiological Effects:
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, leading to vasodilation and inhibition of platelet aggregation. Additionally, 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 is its ability to selectively activate sGC, making it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 is its relatively low potency, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272. One area of interest is the development of more potent analogs of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 that can be used in a wider range of experimental settings. Additionally, further research is needed to fully understand the potential therapeutic applications of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 in various disease conditions. Finally, the role of sGC in various physiological processes is still not fully understood, and further research is needed to elucidate this role.
Synthesis Methods
The synthesis of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 involves the reaction between 5-tert-butyl-2-methylphenol and cyclopropylamine to form the corresponding amine. This amine is then reacted with sulfonyl chloride to yield 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272.
Scientific Research Applications
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have vasodilatory effects on the cardiovascular system, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been studied for its potential application in the treatment of pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases.
properties
IUPAC Name |
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-11-5-6-12(16(2,3)4)9-14(11)21(19,20)10-15(18)17-13-7-8-13/h5-6,9,13H,7-8,10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQXBNZCDKERIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)

![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)


![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)

![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)